molecular formula C22H17ClN2O4 B11551791 4-{(E)-[2-(4-methoxybenzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate

4-{(E)-[2-(4-methoxybenzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate

Cat. No.: B11551791
M. Wt: 408.8 g/mol
InChI Key: VRJZZNOOGKOJEM-ZVHZXABRSA-N
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Description

4-{(E)-[2-(4-methoxybenzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone linkage between a 4-methoxybenzoyl group and a 2-chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(4-methoxybenzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate typically involves the condensation of 4-methoxybenzoyl hydrazine with 2-chlorobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimization for yield and purity. This may include the use of automated reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction of the hydrazone group can yield the corresponding amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron (Fe).

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.

Scientific Research Applications

4-{(E)-[2-(4-methoxybenzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(4-methoxybenzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: The compound may induce the production of ROS, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-{(E)-[(2-methoxybenzoyl)hydrazono]methyl}phenyl 4-chlorobenzoate
  • 2-ethoxy-4-{(E)-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]phenyl 4-chlorobenzoate

Uniqueness

4-{(E)-[2-(4-methoxybenzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydrazone linkage and aromatic substituents make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H17ClN2O4

Molecular Weight

408.8 g/mol

IUPAC Name

[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C22H17ClN2O4/c1-28-17-12-8-16(9-13-17)21(26)25-24-14-15-6-10-18(11-7-15)29-22(27)19-4-2-3-5-20(19)23/h2-14H,1H3,(H,25,26)/b24-14+

InChI Key

VRJZZNOOGKOJEM-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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